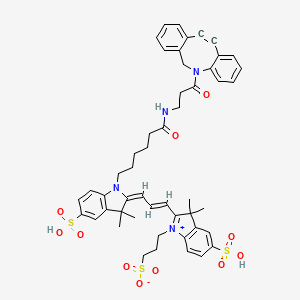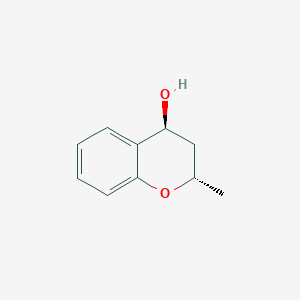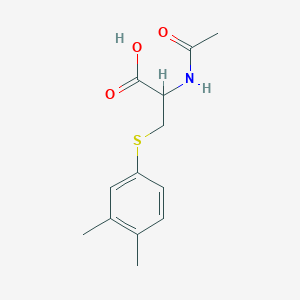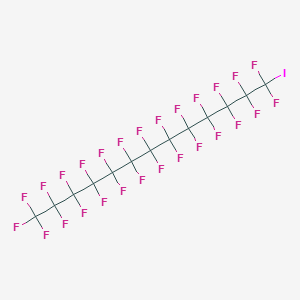![molecular formula C13H25BO2 B12317439 1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R,2R)-2-(1,1-Dimethylethyl)cyclopropyl]-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan, rel- ist eine borhaltige Verbindung mit einer einzigartigen Struktur, die eine Cyclopropylgruppe und vier Methylgruppen umfasst.
Herstellungsmethoden
Die Synthese von 2-[(1R,2R)-2-(1,1-Dimethylethyl)cyclopropyl]-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan, rel- beinhaltet typischerweise die Reaktion einer Boronsäure oder eines Boronsäureesters mit einem geeigneten Diol. Die Reaktionsbedingungen erfordern oft das Vorhandensein eines Katalysators, wie z. B. eines Palladium- oder Kupferkatalysators, um die Bildung der Bor-Sauerstoff-Bindung zu ermöglichen. Industrielle Produktionsmethoden können großtechnische Reaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel- typically involves the reaction of a boronic acid or boronate ester with a suitable diol. The reaction conditions often require the presence of a catalyst, such as a palladium or copper catalyst, to facilitate the formation of the boron-oxygen bond. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
2-[(1R,2R)-2-(1,1-Dimethylethyl)cyclopropyl]-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan, rel- durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Borylierung: Diese Verbindung kann an Borylierungsreaktionen teilnehmen, bei denen sie eine borhaltige Gruppe an ein organisches Molekül addiert.
Hydroborierung: Sie kann in Gegenwart von Übergangsmetallkatalysatoren mit Alkinen und Alkenen reagieren, um Organoborverbindungen zu bilden.
Kupplungsreaktionen: Sie kann mit Aryliodiden zu Arylboronaten kuppeln.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Organoborverbindungen, die wertvolle Zwischenprodukte in der organischen Synthese sind.
Wissenschaftliche Forschungsanwendungen
2-[(1R,2R)-2-(1,1-Dimethylethyl)cyclopropyl]-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan, rel- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird bei der Synthese komplexer organischer Moleküle verwendet, insbesondere bei der Bildung von Kohlenstoff-Bor-Bindungen.
Biologie: Organoborverbindungen, die von dieser Verbindung abgeleitet sind, können bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt werden.
Industrie: Es wird bei der Herstellung von Materialien mit einzigartigen Eigenschaften wie Polymeren und fortschrittlichen Materialien verwendet
Wirkmechanismus
Der Mechanismus, durch den 2-[(1R,2R)-2-(1,1-Dimethylethyl)cyclopropyl]-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan, rel- seine Wirkungen ausübt, beinhaltet die Bildung von Bor-Sauerstoff-Bindungen. Das Boratom in der Verbindung kann mit verschiedenen molekularen Zielmolekülen interagieren und die Bildung neuer chemischer Bindungen und die Umwandlung organischer Moleküle ermöglichen. Die beteiligten Pfade umfassen oft katalytische Zyklen, die durch Übergangsmetalle vermittelt werden .
Wirkmechanismus
The mechanism by which 1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl- exerts its effects involves the formation of boron-oxygen bonds. The boron atom in the compound can interact with various molecular targets, facilitating the formation of new chemical bonds and the transformation of organic molecules. The pathways involved often include catalytic cycles mediated by transition metals .
Vergleich Mit ähnlichen Verbindungen
2-[(1R,2R)-2-(1,1-Dimethylethyl)cyclopropyl]-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan, rel- kann mit anderen borhaltigen Verbindungen verglichen werden, wie z. B.:
Pinacolboran: Ähnlich in der Struktur, aber ohne die Cyclopropylgruppe.
Bis(pinacolato)diboron: Enthält zwei Boratome und wird in ähnlichen Borylierungsreaktionen verwendet.
Catecholboran: Enthält eine Catecholgruppe anstelle des Dioxaborolanrings
Die Einzigartigkeit von 2-[(1R,2R)-2-(1,1-Dimethylethyl)cyclopropyl]-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan, rel- liegt in seiner spezifischen Struktur, die eine eindeutige Reaktivität und Selektivität in chemischen Reaktionen verleiht.
Eigenschaften
IUPAC Name |
2-(2-tert-butylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPROZYBMQDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)
![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)






